(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
CAS No.: 892303-09-2
Cat. No.: VC7492107
Molecular Formula: C25H24N2O5S
Molecular Weight: 464.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892303-09-2 |
|---|---|
| Molecular Formula | C25H24N2O5S |
| Molecular Weight | 464.54 |
| IUPAC Name | (3E)-3-[(3,4-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
| Standard InChI | InChI=1S/C25H24N2O5S/c1-17-7-6-8-18(13-17)16-27-21-10-5-4-9-20(21)25(28)24(33(27,29)30)15-26-19-11-12-22(31-2)23(14-19)32-3/h4-15,26H,16H2,1-3H3/b24-15+ |
| Standard InChI Key | GTYIJQCRDKCFQH-BUVRLJJBSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4)OC)OC)S2(=O)=O |
Introduction
The compound "(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a derivative of the benzothiazine family, characterized by its heterocyclic structure containing sulfur and nitrogen atoms. Benzothiazine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
This article provides a detailed exploration of the synthesis, structure, properties, and potential applications of this compound.
Structural Overview
Molecular Formula: C23H22N2O5S
Molecular Weight: Approximately 438.50 g/mol
The compound features a benzothiazine core with a methylene bridge linked to a 3,4-dimethoxyphenyl group and a 3-methylbenzyl substituent. The presence of the 2,2-dioxide functional group enhances its chemical reactivity and potential biological activity.
Synthesis
The synthesis of benzothiazine derivatives often involves cyclization reactions using thiocarbamates or thioureas as precursors. For this specific compound:
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Starting Materials:
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3,4-Dimethoxyaniline
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3-Methylbenzyl chloride
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Sulfur-containing reagents for the benzothiazine core
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Reaction Pathway:
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Condensation of the amine group with aldehyde or ketone derivatives forms the methylene bridge.
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Cyclization under acidic or basic conditions produces the benzothiazine core.
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Oxidation introduces the 2,2-dioxide functionality.
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This method aligns with general strategies described for synthesizing benzothiazines .
Applications in Medicinal Chemistry
Benzothiazines are explored for their therapeutic potential:
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Tuberculosis Treatment: Structural analogs such as BTZ-043 target cell wall synthesis in Mycobacterium tuberculosis .
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Drug Development: The inclusion of methoxy groups and methylbenzyl substituents may improve pharmacokinetics (e.g., bioavailability and metabolic stability).
Future Research Directions
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Pharmacological Testing:
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Evaluate cytotoxicity on cancer cell lines.
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Assess antimicrobial efficacy against resistant bacterial strains.
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Structural Modifications:
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Introduce halogen substituents to enhance lipophilicity.
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Explore prodrug formulations for improved delivery.
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Environmental Impact:
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